
N-(2-(4-氟苯基)-2-吗啉乙基)-3-硝基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide, also known as FN1, is a chemical compound that has been extensively studied for its potential therapeutic applications. FN1 is a sulfonamide-based compound that has been shown to exhibit potent inhibitory effects on various enzymes and receptors.
科学研究应用
Fluorescent Probes and Imaging Agents
Fluorescent compounds play a crucial role in biological imaging, diagnostics, and drug discovery. Researchers have explored the fluorescence properties of this compound in different solvents. By understanding its behavior, scientists can design targeted fluorescent probes for cellular imaging, drug delivery, and disease detection .
Electrochemical Detection and Liquid Chromatography
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide has been studied in the context of liquid chromatography and electrochemical detection. Researchers focus on derivatization methods for amines, improving detection limits, and understanding the electrochemical behavior of these compounds.
Fluorinated Anesthetics
4-Fluorophenylacetic acid, a derivative of this compound, is used as an intermediate in the production of fluorinated anesthetics. These anesthetics are essential in medical practice, providing safe and effective sedation during surgical procedures .
Materials Science and Nanotechnology
Given its unique structure, N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide could find applications in materials science. Researchers might explore its use in organic field-effect transistors, nonlinear optics, gas sensors, and solar cells. Its tunable properties make it an interesting candidate for nanotechnology applications .
Photodynamic Therapy (PDT)
Phthalocyanines, including this compound, have been investigated for their potential in PDT—a cancer treatment that involves light activation of photosensitizers. By targeting cancer cells selectively, PDT offers a minimally invasive therapeutic approach. Researchers continue to explore new phthalocyanine derivatives for enhanced PDT efficacy .
作用机制
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other aromatic compounds, which often bind with high affinity to multiple receptors . This interaction could lead to changes in the activity of these targets, potentially altering cellular processes.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound could potentially affect these pathways by interacting with key enzymes or receptors, leading to downstream effects.
Pharmacokinetics
Similar compounds have been found to have good kinetic solubilities and metabolic stability in vitro . These properties could potentially impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
Based on the potential biological activities mentioned above, it could potentially lead to changes in cellular processes, such as cell proliferation, inflammation, or viral replication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound. For instance, certain compounds can be more stable and effective under acidic or basic conditions . .
属性
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5S/c19-15-6-4-14(5-7-15)18(21-8-10-27-11-9-21)13-20-28(25,26)17-3-1-2-16(12-17)22(23)24/h1-7,12,18,20H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASRCMJLQARVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

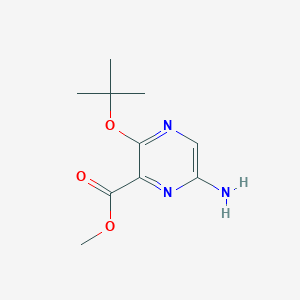

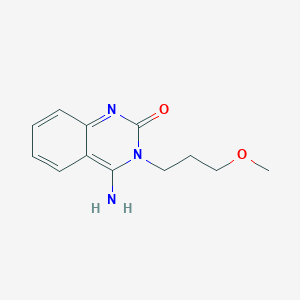

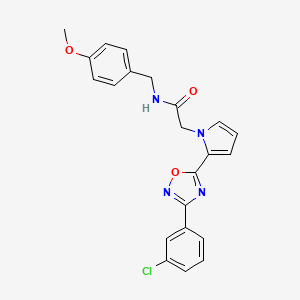
![3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2470538.png)
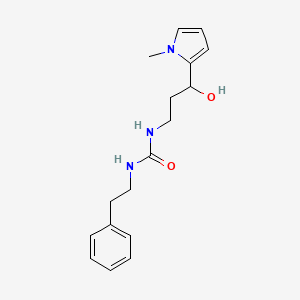
![methyl 4-({[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2470541.png)
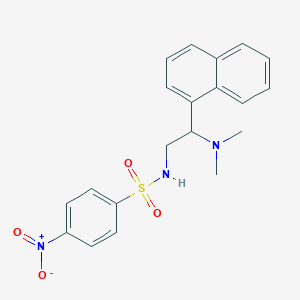
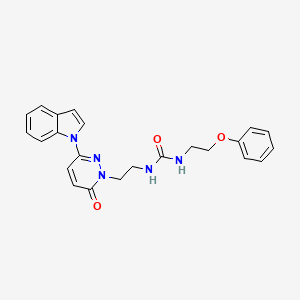
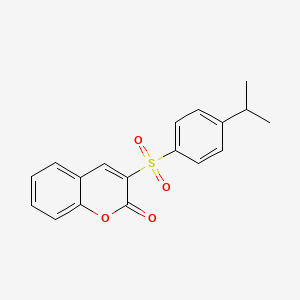
![N-[(4-Chlorophenyl)methyl]-N'-(2,2-dimethoxyethyl)oxamide](/img/structure/B2470546.png)
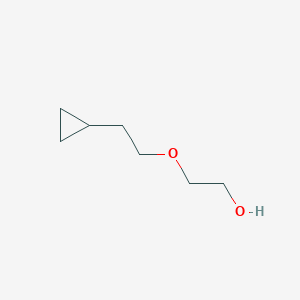
![[3-(1-Methylpyrrol-2-yl)morpholin-4-yl]-(2-methylsulfanylpyridin-4-yl)methanone](/img/structure/B2470550.png)